3-Nitrochalcone

Übersicht

Beschreibung

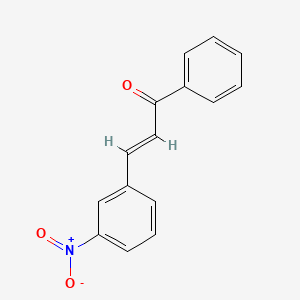

3-Nitrochalcone is an organic compound with the molecular formula C15H11NO3 It is a derivative of chalcone, which is an α,β-unsaturated ketone Chalcones are known for their diverse biological activities and are widely studied for their potential pharmacological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Nitrochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of an aryl aldehyde with an aryl methyl ketone in the presence of a base. For this compound, the specific reactants are 3-nitrobenzaldehyde and acetophenone. The reaction is typically carried out in an alcoholic solvent such as ethanol, with sodium hydroxide as the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification is usually achieved through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Reaction Mechanism:

-

Deprotonation : The α-hydrogen of acetophenone is abstracted by a base (e.g., NaOH) to form an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 3-nitrobenzaldehyde.

-

Protonation and Elimination : The intermediate undergoes protonation followed by dehydration, yielding the trans-alkene product.

Experimental Conditions and Yields:

| Starting Materials | Base/Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| 3-Nitrobenzaldehyde, Acetophenone | NaOH/Ethanol | Room temp | 2.5 h | 62.04% | |

| 3-Nitrobenzaldehyde, Acetophenone | K-based nanoparticles/Ethanol | 20°C | 2.5 h | 96% |

Key Characterization Data :

Oxidation Reactions

The α,β-unsaturated system is susceptible to oxidation. For example, ozonolysis could cleave the double bond to yield aromatic aldehydes, though specific data for this compound is not reported in the reviewed literature.

Substitution Reactions

The nitro group’s electron-withdrawing nature facilitates nucleophilic aromatic substitution (NAS) at the meta position. Potential nucleophiles (e.g., amines, thiols) could replace the nitro group under basic or acidic conditions, though experimental validation in the provided sources is absent.

Stability and Degradation

Under standard laboratory conditions, this compound remains stable but may degrade over extended periods. Thermal decomposition studies are not detailed in the reviewed literature.

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis of 3-Nitrochalcone

| Reagents | Conditions | Yield (%) |

|---|---|---|

| Acetophenone + 3-Nitrobenzaldehyde | Base-catalyzed condensation | 70-85 |

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

- Case Study : A study published in "Medicinal Chemistry Research" demonstrated that this compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 15.62 to 31.25 μg/ml against tested strains .

Anti-inflammatory and Antioxidant Properties

Research indicates that this compound possesses anti-inflammatory and antioxidant properties, which could be beneficial for treating inflammation-related diseases.

- Case Study : A study published in "Bioorganic & Medicinal Chemistry" reported that this compound reduced inflammatory markers in mice models, suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

Preliminary research suggests that this compound may have anticancer properties. It has shown cytotoxicity against various cancer cell lines.

- Case Study : Research indicated that this compound exhibited significant cytotoxic effects on human colon cancer cell lines with IC50 values ranging from 1.43 to 1.98 µg/mL .

Industrial Applications

In the chemical industry, this compound serves as a precursor for synthesizing dyes, pigments, and other fine chemicals. Its versatility allows for further chemical modifications to produce various derivatives.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Dyes and Pigments | Used as an intermediate for colorants |

| Fine Chemicals | Precursor for synthesizing bioactive compounds |

| Heterocyclic Compounds | Valuable in creating diverse chemical entities |

Wirkmechanismus

The mechanism of action of 3-Nitrochalcone involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Vergleich Mit ähnlichen Verbindungen

3-Nitrochalcone can be compared with other chalcone derivatives:

3-Aminochalcone: Similar structure but with an amino group instead of a nitro group. It has different biological activities and applications.

4-Nitrochalcone: Another nitro-substituted chalcone with the nitro group at the para position. It exhibits different reactivity and biological properties.

3,4-Dimethoxychalcone: A methoxy-substituted chalcone with distinct pharmacological activities.

Uniqueness: this compound is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activities compared to other chalcone derivatives .

Biologische Aktivität

3-Nitrochalcone, a derivative of chalcone, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential applications based on various studies.

1. Synthesis of this compound

This compound can be synthesized through aldol condensation, typically involving 3-nitrobenzaldehyde and acetophenone in the presence of a base like sodium hydroxide. The reaction mechanism involves the deprotonation of the alpha carbon on acetophenone, followed by nucleophilic attack on the carbonyl carbon of 3-nitrobenzaldehyde, leading to the formation of the chalcone structure.

- Yield : The synthesis generally yields around 62% after purification processes such as recrystallization .

2. Biological Activities

The biological activities of this compound are extensive, with research highlighting its anti-inflammatory, antimicrobial, and cytotoxic properties.

2.1 Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of nitrochalcones, including this compound, using a carrageenan-induced edema model in rats. The results demonstrated significant anti-inflammatory effects at a dosage of 200 mg/kg both orally and intraperitoneally, indicating a time-dependent response .

Table 1: Anti-inflammatory Activity of Nitrochalcones

| Compound | Dosage (mg/kg) | Effect (%) |

|---|---|---|

| This compound | 200 | Significant protective effect |

| Control | - | Baseline response |

2.2 Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties against various pathogens. In vitro studies assessed its efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

- Antifungal Activity : In vitro tests showed that derivatives of this compound were effective against Candida albicans, outperforming some standard antifungal agents .

- Antibacterial Activity : The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness depending on the specific derivative tested .

Table 2: Antimicrobial Efficacy of Nitrochalcones

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | This compound | Low μg/mL |

| Staphylococcus aureus | Nitrochalcone Derivative A5 | Moderate μg/mL |

| Escherichia coli | Nitrochalcone Derivative A9 | High μg/mL |

2.3 Cytotoxicity

In studies investigating cytotoxic effects, this compound showed moderate cytotoxicity against cancer cell lines at concentrations around 100 µM. The compound induced significant cell membrane disruption, which was confirmed through morphological assessments .

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

- Anti-inflammatory Mechanism : It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

- Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .

4. Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

- Case Study on Anti-inflammatory Effects : A controlled study involving carrageenan-induced edema demonstrated that treatment with nitrochalcones significantly reduced swelling compared to controls.

- Antimicrobial Effectiveness : A comparative study highlighted that certain derivatives exhibited lower MIC values than traditional antibiotics against resistant bacterial strains .

5. Conclusion

The compound this compound shows promise as a multi-functional agent with significant anti-inflammatory and antimicrobial properties. Its synthesis is straightforward, and ongoing research continues to explore its potential therapeutic applications in treating inflammatory diseases and infections.

Eigenschaften

IUPAC Name |

(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFBODMWKWBFOK-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-48-2, 24721-24-2 | |

| Record name | Chalcone, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024721242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-48-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitrochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What kind of biological activities have been reported for 3-Nitrochalcones?

A1: Research indicates that 3-Nitrochalcone derivatives exhibit notable antimicrobial activity. Specifically, they have demonstrated efficacy against various bacteria, including Salmonella typhi and Shigella flexneri []. Additionally, some 3-Nitrochalcones display antifungal properties []. They have also shown potential as α-glucosidase and/or α-amylase inhibitors, suggesting potential anti-inflammatory applications [].

Q2: How does the structure of this compound influence its antimicrobial activity?

A2: While the exact mechanism of action for all 3-Nitrochalcones requires further investigation, studies highlight the importance of the nitro group and its position on the chalcone scaffold. Research suggests that the presence of the nitro group at the 3-position on the chalcone skeleton is crucial for antimicrobial activity []. Additionally, the introduction of electron-donating or electron-withdrawing substituents on the aromatic rings of the chalcone structure can significantly impact the compound's antifungal and cytotoxic activity [].

Q3: Can you provide examples of how researchers are modifying the this compound structure to study its effects?

A3: Researchers are exploring various structural modifications to optimize the activity of 3-Nitrochalcones. One example involves introducing different substituents on the aromatic rings. A study investigated the impact of incorporating dimethylamino groups alongside the nitro group, analyzing their structural effects []. Another study explored the biotransformation of 3-Nitrochalcones by entomopathogenic fungi, yielding novel glycosylated derivatives []. These modifications offer insights into structure-activity relationships and can guide the development of more potent and selective compounds.

Q4: Are there any analytical techniques commonly used to characterize 3-Nitrochalcones?

A4: Several analytical techniques are employed to characterize 3-Nitrochalcones. Common methods include Nuclear Magnetic Resonance spectroscopy (1H NMR and 13C NMR), Infrared spectroscopy (IR), and elemental analysis for structural confirmation []. Researchers also utilize these techniques to analyze the products of biotransformation experiments, confirming the formation of new derivatives [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.